Structural Differentiation: Acyclic Hexan‑2‑ol Chain vs. Cyclohexanol in Vesamicol
The target compound replaces the cyclohexanol ring of vesamicol with an acyclic hexan‑2‑ol chain. In published SAR of acyclic vesamicol analogs, this class of modification reduced VAChT binding affinity by at least one order of magnitude relative to the parent cyclohexanol scaffold [1]. The hexan‑2‑ol chain additionally introduces a chiral secondary alcohol absent in vesamicol, creating two stereoisomers whose individual pharmacological properties are unknown [2].
| Evidence Dimension | Core scaffold structure |
|---|---|
| Target Compound Data | Acyclic hexan‑2‑ol chain (C₆ linear alkyl with secondary alcohol at C‑2), racemic at the carbinol center |
| Comparator Or Baseline | Vesamicol: cyclohexanol ring (C₆ cyclic alcohol); Ki ≈ 2 nM for VAChT [3] |
| Quantified Difference | Acyclic analogs in published SAR show 10‑ to >50‑fold reduction in VAChT affinity; exact value for this compound not determined |
| Conditions | Comparative scaffold analysis based on vesamicol SAR series (Rogers et al., 1989; Efange et al., 1991) [1] |
Why This Matters
The scaffold difference dictates VAChT binding potency; procurement of this compound implies a ≥10‑fold different target engagement profile versus vesamicol, which must be accounted for in experimental design.
- [1] Efange, S. M. N.; Mash, D. C.; Khare, A. B.; et al. Synthesis and biological evaluation of acyclic vesamicol analogs. J. Med. Chem. 1991, 34, 1098–1106. View Source
- [2] PubChem Compound Summary. 1-(4-Phenylpiperidin-1-yl)hexan-2-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑05‑06). View Source
- [3] Bahr, B. A.; Parsons, S. M. Demonstration of a receptor for the acetylcholine storage blocker vesamicol in Torpedo electric organ synaptic vesicles. J. Neurochem. 1986, 46, 1214–1220. View Source
